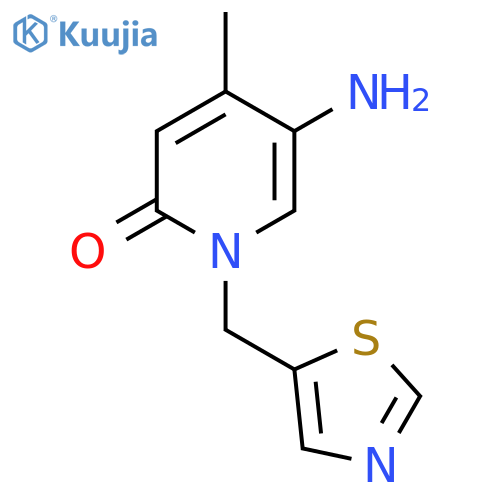

Cas no 1564903-04-3 (5-amino-4-methyl-1-(1,3-thiazol-5-yl)methyl-1,2-dihydropyridin-2-one)

5-amino-4-methyl-1-(1,3-thiazol-5-yl)methyl-1,2-dihydropyridin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-amino-4-methyl-1-(1,3-thiazol-5-yl)methyl-1,2-dihydropyridin-2-one

- 1564903-04-3

- 5-amino-4-methyl-1-[(1,3-thiazol-5-yl)methyl]-1,2-dihydropyridin-2-one

- EN300-1109359

-

- インチ: 1S/C10H11N3OS/c1-7-2-10(14)13(5-9(7)11)4-8-3-12-6-15-8/h2-3,5-6H,4,11H2,1H3

- InChIKey: DWIVUYBLLLQVNQ-UHFFFAOYSA-N

- SMILES: S1C=NC=C1CN1C(C=C(C)C(=C1)N)=O

計算された属性

- 精确分子量: 221.06228316g/mol

- 同位素质量: 221.06228316g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 338

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: -0.1

- トポロジー分子極性表面積: 87.5Ų

5-amino-4-methyl-1-(1,3-thiazol-5-yl)methyl-1,2-dihydropyridin-2-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1109359-1g |

5-amino-4-methyl-1-[(1,3-thiazol-5-yl)methyl]-1,2-dihydropyridin-2-one |

1564903-04-3 | 95% | 1g |

$842.0 | 2023-10-27 | |

| Enamine | EN300-1109359-10.0g |

5-amino-4-methyl-1-[(1,3-thiazol-5-yl)methyl]-1,2-dihydropyridin-2-one |

1564903-04-3 | 10g |

$5221.0 | 2023-06-10 | ||

| Enamine | EN300-1109359-0.1g |

5-amino-4-methyl-1-[(1,3-thiazol-5-yl)methyl]-1,2-dihydropyridin-2-one |

1564903-04-3 | 95% | 0.1g |

$741.0 | 2023-10-27 | |

| Enamine | EN300-1109359-5.0g |

5-amino-4-methyl-1-[(1,3-thiazol-5-yl)methyl]-1,2-dihydropyridin-2-one |

1564903-04-3 | 5g |

$3520.0 | 2023-06-10 | ||

| Enamine | EN300-1109359-0.5g |

5-amino-4-methyl-1-[(1,3-thiazol-5-yl)methyl]-1,2-dihydropyridin-2-one |

1564903-04-3 | 95% | 0.5g |

$809.0 | 2023-10-27 | |

| Enamine | EN300-1109359-1.0g |

5-amino-4-methyl-1-[(1,3-thiazol-5-yl)methyl]-1,2-dihydropyridin-2-one |

1564903-04-3 | 1g |

$1214.0 | 2023-06-10 | ||

| Enamine | EN300-1109359-2.5g |

5-amino-4-methyl-1-[(1,3-thiazol-5-yl)methyl]-1,2-dihydropyridin-2-one |

1564903-04-3 | 95% | 2.5g |

$1650.0 | 2023-10-27 | |

| Enamine | EN300-1109359-10g |

5-amino-4-methyl-1-[(1,3-thiazol-5-yl)methyl]-1,2-dihydropyridin-2-one |

1564903-04-3 | 95% | 10g |

$3622.0 | 2023-10-27 | |

| Enamine | EN300-1109359-0.25g |

5-amino-4-methyl-1-[(1,3-thiazol-5-yl)methyl]-1,2-dihydropyridin-2-one |

1564903-04-3 | 95% | 0.25g |

$774.0 | 2023-10-27 | |

| Enamine | EN300-1109359-0.05g |

5-amino-4-methyl-1-[(1,3-thiazol-5-yl)methyl]-1,2-dihydropyridin-2-one |

1564903-04-3 | 95% | 0.05g |

$707.0 | 2023-10-27 |

5-amino-4-methyl-1-(1,3-thiazol-5-yl)methyl-1,2-dihydropyridin-2-one 関連文献

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

7. Book reviews

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

5-amino-4-methyl-1-(1,3-thiazol-5-yl)methyl-1,2-dihydropyridin-2-oneに関する追加情報

5-Amino-4-Methyl-1-(1,3-Thiazol-5-Yl)Methyl-1,2-Dihydropyridin-2-One: A Comprehensive Overview

The compound with CAS No. 1564903-04-3, known as 5-amino-4-methyl-1-(1,3-thiazol-5-yl)methyl-1,2-dihydropyridin-2-one, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of dihydropyridines, which are well-known for their role as calcium channel blockers and their applications in treating cardiovascular diseases. The presence of the thiazole ring and the amino group in its structure introduces unique chemical properties and potential biological activities that make it a subject of extensive research.

5-Amino-4-methyl-1-(1,3-thiazol-5-yl)methyl-1,2-dihydropyridin-2-one is characterized by its rigid bicyclic framework, which is composed of a dihydropyridine ring fused with a thiazole moiety. The dihydropyridine ring is a six-membered ring with two double bonds and two adjacent single bonds, creating a partially saturated structure that is highly reactive. The thiazole ring, on the other hand, is a five-membered heterocycle containing sulfur and nitrogen atoms, contributing to the molecule's stability and bioavailability. The methyl group at position 4 and the amino group at position 5 further enhance the molecule's functional diversity.

Recent studies have focused on the synthesis and characterization of this compound, leveraging advanced synthetic techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods have enabled researchers to optimize the yield and purity of 5-amino-4-methyl-1-(1,3-thiazol-5-yl)methyl-1,2-dihydropyridin-2-one, making it more accessible for further biological evaluations. The compound has been subjected to various spectroscopic analyses, including NMR and IR spectroscopy, to confirm its structural integrity and functional group assignments.

The biological activity of 5-amino-4-methyl-1-(1,3-thiazol-5-yL)methyl-dihydropyridinone has been extensively investigated in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent due to its ability to inhibit key inflammatory pathways such as COX enzymes and NF-kB signaling. Additionally, this compound has shown promise in modulating oxidative stress pathways, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.

One of the most exciting developments involving this compound is its application in drug delivery systems. Researchers have explored the use of 5-amino-dihydro-pyridinone derivatives as carriers for targeted drug delivery due to their ability to encapsulate hydrophobic drugs within their hydrophobic pockets. This property not only enhances drug solubility but also improves bioavailability by protecting drugs from enzymatic degradation.

Furthermore, computational studies using molecular docking and dynamic simulations have provided insights into the binding modes of 5-amino-dihydro-pyridinone derivatives with various therapeutic targets. These studies have revealed that the compound can interact with G-protein coupled receptors (GPCRs) through its thiazole moiety, suggesting potential applications in treating conditions mediated by GPCR signaling.

In conclusion, CAS No. 1564903 - 04 - 3, or 5-amino-dihydro-pyridinone, represents a significant advancement in medicinal chemistry due to its versatile structure and diverse biological activities. With ongoing research focusing on optimizing its pharmacokinetic properties and exploring novel therapeutic applications, this compound holds immense potential in addressing unmet medical needs across various therapeutic areas.

1564903-04-3 (5-amino-4-methyl-1-(1,3-thiazol-5-yl)methyl-1,2-dihydropyridin-2-one) Related Products

- 1807215-10-6(4-Bromo-2-nitro-6-(trifluoromethyl)pyridine)

- 910321-93-6(3-Isobutylisoxazole-5-carboxylic acid)

- 2379560-92-4(6-Trifluoromethyl-phthalen-1-picle ester)

- 20576-82-3(Mono-tert-Butyl Terephthalate)

- 1202063-27-1(D-Alanine-D4)

- 343374-75-4((1-METHYL-4-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENYL)METHANONE)

- 116578-57-5(4-Pyridinepropanamine,N-methyl-)

- 1805750-82-6(Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate)

- 475102-16-0(1-boc-5-chloro-2-trimethylsilanyl-indole)

- 1696238-61-5(3-{(tert-butoxy)carbonylamino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid)